Cas no 5409-54-1 (N-(4-hydroxy[1,1''-biphenyl]-3-yl)acetamide)
5409-54-1 structure
Product Name:N-(4-hydroxy[1,1''-biphenyl]-3-yl)acetamide
CAS No:5409-54-1
MF:C14H13NO2
MW:227.258523702621
CID:939649
PubChem ID:79419
Update Time:2025-04-19
N-(4-hydroxy[1,1''-biphenyl]-3-yl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-hydroxy[1,1''-biphenyl]-3-yl)acetamide
- N-(2-hydroxy-5-phenylphenyl)acetamide
- N-(4-hydroxy[1,1'-biphenyl]-3-yl)acetamide
- 3-Acetamino-4-oxy-diphenyl
- 3-Acetamino-biphenylol-(4)
- AC1L2XCS
- AC1Q5M9X
- Acetanilide, 2'-hydroxy-5'-phenyl-
- n-(4-hydroxybiphenyl-3-yl)acetamide
- N-(4-Hydroxy-biphenyl-3-yl)-acetamide
- N-[4-hydroxy(1,1'-biphenyl)-3-yl]acetamide
- NSC12483
- SureCN4665439
- Oprea1_622722
- N-(4-Hydroxy[1,1-biphenyl]-3-yl)acetamide
- cid_79419
- SCHEMBL4665439
- UNII-BQB4H6KVM4
- EINECS 226-480-3
- SR-01000361244-1
- SMR000010843
- N-(2-oxidanyl-5-phenyl-phenyl)ethanamide
- N-(2-hydroxy-5-phenyl-phenyl)acetamide
- DTXSID2063846
- 6-Acetamido-4-phenylphenol
- NSC 12483
- 5409-54-1
- SR-01000361244
- ODBZGVNPNRYIIU-UHFFFAOYSA-N
- NSC-12483
- Oprea1_102141
- MLS000030849
- AKOS000507839
- CHEMBL269928
- Acetamide, N-(4-hydroxy(1,1'-biphenyl)-3-yl)-
- HS-3915
- Acetamide, N-(4-hydroxy[1,1'-biphenyl]-3-yl)-
- N-(4-Hydroxy(1,1'-biphenyl)-3-yl)acetamide
- N-{4-HYDROXY-[1,1'-BIPHENYL]-3-YL}ACETAMIDE
- HMS2403K16
- BDBM80350
- NS00032951
- BQB4H6KVM4
-
- Inchi: 1S/C14H13NO2/c1-10(16)15-13-9-12(7-8-14(13)17)11-5-3-2-4-6-11/h2-9,17H,1H3,(H,15,16)
- InChI Key: ODBZGVNPNRYIIU-UHFFFAOYSA-N
- SMILES: OC1=CC=C(C=C1NC(C)=O)C1C=CC=CC=1
Computed Properties
- Exact Mass: 227.09469
- Monoisotopic Mass: 227.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 49.3Ų
Experimental Properties
- PSA: 49.33
- LogP: 3.09060
N-(4-hydroxy[1,1''-biphenyl]-3-yl)acetamide Related Literature
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
5409-54-1 (N-(4-hydroxy[1,1''-biphenyl]-3-yl)acetamide) Related Products
- 6375-17-3(N-(2-Hydroxy-5-methylphenyl)acetamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
CN Supplier
Bulk